molecular formula C10H14FN3O4 B12099069 4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Cat. No.: B12099069
M. Wt: 259.23 g/mol
InChI Key: WYYUIWUEHOLORF-UHFFFAOYSA-N
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Description

4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is a synthetic nucleoside analog. This compound is notable for its structural similarity to naturally occurring nucleosides, which makes it a valuable tool in various scientific and medical research applications. Its unique structure, featuring a fluorine atom and multiple hydroxyl groups, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one typically involves multi-step organic synthesis. One common method starts with the preparation of the sugar moiety, followed by the attachment of the pyrimidine base.

    Sugar Moiety Preparation: The synthesis begins with the protection of hydroxyl groups on a suitable sugar precursor, such as ribose or deoxyribose. The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Base Attachment: The protected sugar is then coupled with a pyrimidine derivative, such as 5-methylcytosine, under acidic or basic conditions to form the nucleoside analog.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in solvents like dichloromethane (DCM) or acetone.

    Reduction: NaBH4 or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: NaN3 or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.

    Biology: Employed in the study of DNA and RNA interactions, as well as in the investigation of enzyme mechanisms involving nucleosides.

    Medicine: Explored for its potential antiviral and anticancer properties, particularly in the development of therapeutic agents targeting viral replication and cancer cell proliferation.

    Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell growth. The fluorine atom enhances its stability and resistance to enzymatic degradation, making it more effective in its biological roles.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’-fluorocytidine: Another fluorinated nucleoside analog with similar antiviral properties.

    Gemcitabine: A nucleoside analog used in cancer therapy, structurally similar but with different substituents.

    Fluorouracil: A fluorinated pyrimidine analog used in chemotherapy.

Uniqueness

4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and hydroxyl groups enhance its stability and reactivity, making it a valuable tool in various research and therapeutic applications.

Properties

Molecular Formula

C10H14FN3O4

Molecular Weight

259.23 g/mol

IUPAC Name

4-amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-7(16)6(11)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)

InChI Key

WYYUIWUEHOLORF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O

Origin of Product

United States

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